4'-Benzyloxyphenyl acetylene
Overview
Description
4’-Benzyloxyphenyl acetylene is an organic compound with the molecular formula C15H12O. It is characterized by a benzene ring substituted with a benzyloxy group and an acetylene group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Mechanism of Action
Mode of Action
It is known that acetylene compounds can participate in various chemical reactions, suggesting that 4’-benzyloxyphenyl acetylene may interact with its targets through covalent bonding or other types of chemical interactions .
Pharmacokinetics
The compound’s metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of 4’-Benzyloxyphenyl acetylene’s action are not well-documented. As an organic compound, it may interact with various cellular components, potentially leading to changes in cellular function. More research is needed to understand the specific effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Benzyloxyphenyl acetylene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets. Moreover, the compound’s efficacy may be influenced by the physiological environment, including the presence of binding proteins, the state of target cells, and individual variations in metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-benzyloxyphenyl acetylene typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzyl alcohol.
Reaction with Phenylacetylene: 4-bromobenzyl alcohol reacts with phenylacetylene in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) and methanol.
Formation of 4’-Benzyloxyphenyl Acetylene: The product is then isolated and purified to obtain 4’-benzyloxyphenyl acetylene.
Industrial Production Methods: Industrial production methods for 4’-benzyloxyphenyl acetylene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Benzyloxyphenyl acetylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
4’-Benzyloxyphenyl acetylene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and organic electronics
Comparison with Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an acetylene group.
4-Benzyloxyphenyl ethylene: Similar structure but with an ethylene group instead of an acetylene group.
Uniqueness: 4’-Benzyloxyphenyl acetylene is unique due to its combination of a benzyloxy group and an acetylene group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-ethynyl-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,3-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHAOXRZNLCKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363422 | |
Record name | 4'-Benzyloxyphenyl acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84284-70-8 | |
Record name | 4'-Benzyloxyphenyl acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84284-70-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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